![molecular formula C13H14N2O2S B10850860 N-(3-(aminomethyl)phenyl)benzenesulfonamide](/img/structure/B10850860.png)
N-(3-(aminomethyl)phenyl)benzenesulfonamide
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Overview
Description
N-(3-(aminomethyl)phenyl)benzenesulfonamide is an organic compound that belongs to the class of benzenesulfonamides. This compound is characterized by the presence of a benzenesulfonamide group attached to a phenyl ring, which is further substituted with an aminomethyl group at the meta position. The molecular formula of this compound is C13H14N2O2S, and it has a molecular weight of 262.33 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(aminomethyl)phenyl)benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with 3-(aminomethyl)aniline. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
C6H5SO2Cl+H2N−C6H4CH2NH2→C6H5SO2NH−C6H4CH2NH2+HCl
The reaction is typically carried out at room temperature, and the product is purified by recrystallization from ethanol .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using larger quantities of the reactants and optimizing the reaction conditions to improve yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: N-(3-(aminomethyl)phenyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form an imine or a nitrile.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reagents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-(3-(aminomethyl)phenyl)benzenesulfonamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly carbonic anhydrase inhibitors.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Used in the development of new materials and pharmaceuticals
Mechanism of Action
The mechanism of action of N-(3-(aminomethyl)phenyl)benzenesulfonamide involves the inhibition of specific enzymes, such as carbonic anhydrase. The sulfonamide group binds to the active site of the enzyme, preventing its normal function. This inhibition can lead to various biological effects, including the suppression of tumor growth and antimicrobial activity .
Comparison with Similar Compounds
Benzenesulfonamide: The parent compound with a simpler structure.
N-Phenylbenzenesulfonamide: Similar structure but lacks the aminomethyl group.
N-(4-(aminomethyl)phenyl)benzenesulfonamide: Similar structure but with the aminomethyl group at the para position
Uniqueness: N-(3-(aminomethyl)phenyl)benzenesulfonamide is unique due to the presence of the aminomethyl group at the meta position, which can influence its reactivity and biological activity. This structural feature can enhance its selectivity and potency as an enzyme inhibitor compared to other similar compounds .
Properties
Molecular Formula |
C13H14N2O2S |
---|---|
Molecular Weight |
262.33 g/mol |
IUPAC Name |
N-[3-(aminomethyl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C13H14N2O2S/c14-10-11-5-4-6-12(9-11)15-18(16,17)13-7-2-1-3-8-13/h1-9,15H,10,14H2 |
InChI Key |
RMWBQRLIFOIUFM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)CN |
Origin of Product |
United States |
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